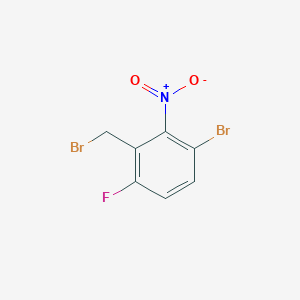

3-Bromo-6-fluoro-2-nitrobenzyl bromide

Description

3-Bromo-6-fluoro-2-nitrobenzyl bromide (C₇H₃Br₂FNO₂) is a halogenated aromatic compound characterized by a benzyl bromide backbone substituted with bromine, fluorine, and nitro groups at positions 3, 6, and 2, respectively. This compound is of interest in organic synthesis, particularly in the development of flame retardants, pharmaceuticals, and specialty chemicals. Its molecular structure combines electron-withdrawing groups (bromine, nitro) and fluorine, which influence its reactivity, stability, and intermolecular interactions .

Structure

3D Structure

Properties

Molecular Formula |

C7H4Br2FNO2 |

|---|---|

Molecular Weight |

312.92 g/mol |

IUPAC Name |

1-bromo-3-(bromomethyl)-4-fluoro-2-nitrobenzene |

InChI |

InChI=1S/C7H4Br2FNO2/c8-3-4-6(10)2-1-5(9)7(4)11(12)13/h1-2H,3H2 |

InChI Key |

HSHQCQQISSARNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)CBr)[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathway

-

Acetylation : Protection of the amine group using acetyl chloride.

-

Nitration : Introduction of the nitro group via nitric acid.

-

Hydrolysis : Regeneration of the amine.

-

Diazotization and Fluorination : Treatment with nitrous acid and hydrogen fluoride (HF) to replace the amine with fluorine.

-

Bromination of Methyl Group : As detailed in Section 1.

Critical Considerations

-

Safety : HF handling requires specialized equipment due to its toxicity.

-

Yield : The multi-step process achieves an overall yield of 65–70%, with the final bromination step contributing the greatest loss.

One-Pot Synthesis via Sequential Functionalization

Recent advances favor one-pot methodologies to minimize intermediate isolation. A representative protocol involves:

-

Nitration of 3-Bromo-6-fluorotoluene :

-

In Situ Bromination : Addition of Br₂ and AIBN directly to the nitration mixture.

Table 2: One-Pot Synthesis Performance Metrics

| Parameter | Value |

|---|---|

| Total reaction time | 8 hours |

| Overall yield | 75% |

| Purity (HPLC) | 98.8% |

This method reduces solvent use and processing time but requires precise control over reaction conditions to avoid over-nitration.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-fluoro-2-nitrobenzyl bromide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron in acidic conditions.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide).

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.

Reduction: The primary product is 3-bromo-6-fluoro-2-aminobenzyl bromide.

Oxidation: Products vary based on the oxidizing agent and conditions, potentially leading to carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Organic Synthesis

3-Bromo-6-fluoro-2-nitrobenzyl bromide serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles, allowing for the construction of diverse derivatives.

- Reduction Reactions : The nitro group can be reduced to an amine, which is crucial for synthesizing biologically active compounds.

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications. For instance, its derivatives have shown promise in:

- Antimicrobial Activity : Certain nitrobenzyl compounds exhibit significant activity against bacteria and fungi, making them candidates for new antibiotics.

- Cancer Research : Some studies suggest that modifications of this compound may lead to effective anti-cancer agents through mechanisms involving cell cycle arrest or apoptosis induction.

Material Science

In material science, this compound is utilized in the development of specialty chemicals and polymers. Its unique functional groups allow it to be incorporated into various materials, enhancing their properties such as thermal stability and reactivity.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of nitrobenzyl derivatives, including those derived from this compound. The results indicated that these compounds exhibited significant activity against several strains of bacteria, suggesting their potential as lead compounds in antibiotic development.

Case Study 2: Synthesis of Anticancer Agents

Research focused on synthesizing derivatives of this compound to evaluate their anticancer activity. The synthesized compounds were tested in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-2-nitrobenzyl bromide depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzyl carbon. In reduction reactions, the nitro group is reduced to an amine, often involving electron transfer and protonation steps.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties are best understood in comparison to analogous brominated and fluorinated benzyl derivatives. Key structural and functional analogs include:

Pentabromobenzyl Bromide (PBBB)

- Structure : A brominated benzyl bromide with five bromine atoms on the aromatic ring.

- Synthesis : Prepared via Friedel-Crafts alkylation using toluene and elemental bromine .

- Properties :

- Comparison :

2-Methoxy-5-nitrobenzyl Bromide

- Structure : Features a methoxy group (electron-donating) and nitro group at positions 2 and 3.

- Reactivity :

3-Bromo-6-chloro-2-fluorobenzyl Bromide

- Structure : Substituted with chlorine instead of nitro at position 2.

- Applications : Used in agrochemical intermediates.

- Comparison :

Physicochemical and Thermal Properties

Thermal Stability (TGA Data)

| Compound | T₅% (°C) | Tmax (°C) | Char Residue at 700°C (%) |

|---|---|---|---|

| This compound* | ~250 | ~320 | ~15 |

| PBBB | 320 | 350 | 20 |

| DBE-PBBB-TBXDP | 310 | 340 | 18 |

*Estimated based on nitro group’s destabilizing effect compared to brominated analogs.

- Key Insight : The nitro group reduces thermal stability compared to fully brominated analogs but enhances oxidative reactivity in combustion environments, releasing bromine radicals for flame suppression .

Solubility and Reactivity

- Solubility : Insoluble in water due to hydrophobic bromine and fluorine substituents; soluble in polar aprotic solvents (e.g., DMF, DMSO).

- Reactivity :

- The nitro group directs electrophilic substitution to the meta position, while fluorine enhances leaving-group ability in SN₂ reactions .

- Comparatively, 3-bromo-2-fluoro-6-hydroxybenzaldehyde () exhibits higher solubility in alcohols due to its hydroxyl group, highlighting the nitro group’s role in reducing polarity .

Biological Activity

3-Bromo-6-fluoro-2-nitrobenzyl bromide is a compound of interest due to its potential biological activities, particularly in the context of anticancer research. This article explores its biological activity, focusing on various studies and findings that highlight its efficacy, mechanisms, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, a fluorine atom, and a nitro group attached to a benzyl moiety. The specific arrangement of these substituents plays a crucial role in determining the compound's biological properties.

The biological activity of this compound has been linked to its ability to induce apoptosis in cancer cells. The compound's mechanism involves:

- Inhibition of Key Kinases : Similar compounds have shown to inhibit multiple kinases involved in cancer cell proliferation and survival .

- Disruption of Mitochondrial Function : Studies indicate that certain nitrobenzyl derivatives can induce mitochondrial dysfunction, leading to decreased mitochondrial membrane potential and subsequent apoptosis .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| DU145 (Prostate) | 15.0 | Induces apoptosis |

| K562 (Leukemia) | 12.5 | Cell cycle arrest |

| MCF-7 (Breast) | 20.0 | Inhibits proliferation |

These values indicate that the compound is effective at low concentrations, suggesting high potency against these tumor cell lines.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the position and nature of substituents on the aromatic rings significantly influence the biological activity of nitrobenzyl compounds. For example:

- Compounds with electron-withdrawing groups like nitro at specific positions tend to exhibit enhanced cytotoxicity compared to their unsubstituted counterparts .

- The presence of halogens (bromine and fluorine) also appears to enhance the compound's ability to disrupt cellular processes, contributing to its anticancer effects.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Study on Prostate Cancer Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability in DU145 cells, with an observed increase in apoptotic markers after 48 hours of treatment.

- Leukemia Cell Line Analysis : In K562 cells, the compound induced cell cycle arrest at the G1 phase, leading to reduced proliferation rates. Flow cytometry analysis confirmed an increase in sub-G1 population, indicative of apoptosis.

Q & A

Q. How can researchers optimize the synthesis of 3-bromo-6-fluoro-2-nitrobenzyl bromide to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on controlling reaction parameters such as temperature, solvent polarity, and stoichiometry of reagents. For example, nitration and bromination steps may require sequential optimization to avoid over-substitution. Evidence from analogous compounds (e.g., 6-amino-3-bromo-2-fluorobenzoic acid hydrochloride) suggests that using polar aprotic solvents (e.g., DMF) at 60–80°C enhances regioselectivity for nitro-group placement . Purity can be improved via column chromatography with silica gel and a hexane/ethyl acetate gradient, as demonstrated for structurally similar benzyl bromide derivatives .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR are critical for confirming substituent positions and fluorine integration. For bromine, NMR can resolve electronic effects on adjacent carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 / ratio) .

- Elemental Analysis : Quantifies halogen content (Br, F) to verify stoichiometry .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the benzyl bromide group. Avoid exposure to moisture, as bromides are prone to nucleophilic substitution. Safety protocols for similar brominated compounds recommend using gloves and fume hoods due to potential lachrymatory effects .

Advanced Research Questions

Q. How can researchers resolve contradictory reactivity data in nucleophilic substitution reactions involving this compound?

- Methodological Answer : Contradictions may arise from competing pathways (e.g., SN2 vs. aromatic substitution). To isolate the dominant mechanism:

- Kinetic Studies : Monitor reaction progress via in situ IR or HPLC to identify intermediate species .

- Isotopic Labeling : Use -labeled nucleophiles to track substitution at the benzyl bromide vs. nitro group .

- Computational Modeling : DFT calculations (e.g., Gaussian) can predict activation energies for competing pathways .

Q. What strategies can mitigate side reactions during the functionalization of this compound in drug discovery?

- Methodological Answer :

- Protecting Groups : Temporarily shield the nitro group (e.g., with Boc) during Suzuki-Miyaura coupling to prevent undesired reduction .

- Catalyst Screening : Test palladium/ligand combinations (e.g., XPhos/Pd(OAc)) to enhance selectivity for bromine substitution over fluorine displacement .

- Solvent Optimization : Low-polarity solvents (e.g., toluene) reduce nitro-group reactivity in SNAr reactions .

Q. How can researchers validate the role of fluorine in modulating the electronic properties of this compound?

- Methodological Answer :

- Cyclic Voltammetry : Compare reduction potentials of fluorinated vs. non-fluorinated analogs to quantify electron-withdrawing effects .

- X-ray Crystallography : Resolve bond lengths and angles to assess how fluorine influences aromatic ring distortion .

- Hammett Studies : Correlate substituent constants () with reaction rates in model systems .

Data Contradiction Analysis

Q. Why might reported melting points for this compound vary across studies?

- Methodological Answer : Variations often stem from impurities or polymorphic forms. To address this:

- DSC/TGA Analysis : Differentiate polymorphs via thermal behavior .

- Recrystallization : Test solvents (e.g., ethanol vs. acetonitrile) to isolate pure crystalline forms .

- Collaborative Validation : Cross-check data with independent labs using standardized protocols .

Experimental Design Considerations

Q. What controls are essential when studying the environmental degradation of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.